molecular formula C22H18ClN3O2S B6508957 2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 931938-39-5

2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6508957
CAS No.: 931938-39-5
M. Wt: 423.9 g/mol
InChI Key: NMDOXZGAGWYBKQ-UHFFFAOYSA-N
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Description

2-{[2-(3-Chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic small molecule featuring a substituted imidazole core linked to a sulfanyl-acetamide moiety. The compound’s structure integrates a 3-chlorophenyl group, a phenyl-substituted imidazole, and a furan-2-ylmethyl side chain. This article focuses on comparing its structural and functional attributes with those of closely related compounds.

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c23-17-9-4-8-16(12-17)21-25-20(15-6-2-1-3-7-15)22(26-21)29-14-19(27)24-13-18-10-5-11-28-18/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDOXZGAGWYBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)Cl)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Structure and Substituent Effects

The imidazole ring in the target compound is substituted with a 3-chlorophenyl group at position 2 and a phenyl group at position 3. This substitution pattern contrasts with analogs such as N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (), which features a 4-fluorophenyl group and a methylsulfinyl substituent. Additionally, the pyridyl-acetamide side chain in this analog may confer distinct hydrogen-bonding capabilities, influencing receptor affinity .

Table 1: Comparison of Core Heterocycles and Substituents

Compound Core Structure Position 2 Substituent Position 5 Substituent Key Functional Groups
Target Compound 1H-imidazole 3-chlorophenyl Phenyl Sulfanyl, furan-methyl
N-{4-[4-(4-Fluorophenyl)...} () 1H-imidazole 4-fluorophenyl Pyridyl Methylsulfinyl, acetamide
2-(3,4-Dichlorophenyl)... () 2,3-dihydro-1H-pyrazole 3,4-dichlorophenyl 1,5-dimethyl-3-oxo Acetamide
Sulfur-Containing Functional Groups

The sulfanyl (-S-) group in the target compound differs from sulfinyl (-SO-) or sulfonamide (-SO₂NH₂) groups in analogs. For example, the methylsulfinyl group in ’s compound introduces chirality (R-configuration), which may enhance target selectivity via stereospecific interactions . In contrast, sulfonamide-containing compounds like cyazofamid () exhibit pesticidal activity due to their polar, hydrogen-bonding sulfonamide moiety . The sulfanyl group in the target compound offers intermediate polarity, balancing lipophilicity and solubility.

Table 2: Pharmacological and Structural Comparisons

Compound Biological Activity Structural Feature with Functional Impact Reference
Target Compound Hypothesized anti-inflammatory Sulfanyl linkage for balanced lipophilicity -
2-((4-Amino-5-(furan-2-yl)... () Anti-exudative Triazole core with furan for COX modulation
n-(2-Chlorophenyl)... () Antimicrobial Nitroimidazole redox activity
2-(3,4-Dichlorophenyl)... () N/A (structural study) Conformational flexibility via dihedral angles

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